molecular formula C15H15ClO3 B2672184 {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol CAS No. 1094310-91-4

{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol

Cat. No.: B2672184
CAS No.: 1094310-91-4
M. Wt: 278.73
InChI Key: GQUICUPLIUBIFI-UHFFFAOYSA-N
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Description

{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol (CAS 1094310-91-4) is a chemical compound with the molecular formula C 15 H 15 ClO 3 and a molecular weight of 278.73 g/mol . It is part of a broader class of chalcones and their derivatives, which are "open-chain flavonoids" known as α,β-unsaturated ketones composed of two aromatic rings . These compounds are widely studied in scientific research for their versatile pharmacological and biological activities. Chalcones and their derivatives have demonstrated significant potential in antiviral and antimicrobial research . They exhibit suitable antiviral effects by selectively targeting various viral enzymes, including lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and topoisomerase-II . Furthermore, these compounds show excellent potential for combating pathogenic bacteria and fungi, including multidrug-resistant strains, through mechanisms that may involve the inhibition of efflux pumps like NorA . The structural features of this benzyloxy-substituted methanol derivative make it a valuable intermediate for researchers exploring the synthesis of novel chalcone compounds with enhanced medicinal properties against major pathogenic viruses and bacteria. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUICUPLIUBIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. For example:

  • Strong oxidizing agents (e.g., KMnO₄ in acidic media) convert the –CH₂OH group to a carboxylic acid (–COOH) via the aldehyde intermediate.

  • Mild oxidizing agents like pyridinium chlorochromate (PCC) selectively yield the aldehyde (–CHO).

The electron-donating 4-methoxyphenylmethoxy group may stabilize intermediates during oxidation, though steric hindrance from the benzyl ether could slow reaction kinetics.

Substitution Reactions

The chlorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS), though reactivity is modulated by substituents:

Reagent/ConditionsExpected ProductNotes
NH₃, Cu catalyst, 150°C5-Amino-2-[(4-methoxyphenyl)methoxy]phenylmethanolElectron-withdrawing Cl enhances NAS .
NaSH, DMSO, 120°C5-Mercapto derivativeThiolation under basic conditions.

The methoxy groups deactivate the ring, necessitating harsh conditions or catalysts like InCl₃ to facilitate substitution .

Ether Cleavage

The benzyl ether linkage is susceptible to:

  • Acidic cleavage (e.g., HBr/HOAc) yielding 5-chloro-2-hydroxyphenylmethanol and 4-methoxybenzyl bromide .

  • Hydrogenolysis (H₂, Pd/C) to produce 5-chloro-2-hydroxyphenylmethanol .

Selective cleavage without affecting the methoxy or alcohol groups requires precise control of reaction time and temperature.

Functional Group Interconversion

The alcohol can be derivatized for synthetic applications:

  • Esterification : Acetic anhydride/pyridine converts –CH₂OH to –CH₂OAc.

  • Silylation : TBDMSCl/imidaƶole protects the alcohol as a silyl ether.

Catalytic Cyclization

Under Lewis acid catalysis (e.g., SnCl₄ or TiCl₄), the compound may undergo ipso-type benzannulation to form polycyclic structures, though experimental validation is required . For example:

Target compoundSnCl CH Cl Naphthalene derivative\text{Target compound}\xrightarrow{\text{SnCl CH Cl }}\text{Naphthalene derivative}

Key Considerations

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance NAS but may destabilize intermediates .

  • Ultrasound irradiation : Improves reaction efficiency in multicomponent syntheses .

  • Regioselectivity : Electron-donating groups direct electrophiles to specific positions, complicating substitution patterns .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that compounds related to {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol exhibit significant anticancer properties. For instance, derivatives of methoxy-substituted phenols have been investigated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers such as colorectal and head and neck cancers. The synthesis of radiotracer candidates from these compounds has opened avenues for imaging COX-2 expression in tumors, enhancing diagnostic capabilities .

Anti-inflammatory Properties
Compounds with similar structures have been documented to possess anti-inflammatory effects. The inhibition of COX enzymes plays a crucial role in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science

Flame Retardants
The application of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol as a flame retardant has been explored due to its structural properties that enhance thermal stability. Research indicates that m-aryloxy phenols, including this compound, can be effective in preventing the spread of flames in polymeric materials .

Ultraviolet Absorbers
This compound also finds utility as an ultraviolet (UV) absorber in coatings and plastics. Its ability to absorb UV radiation helps in protecting materials from degradation caused by sun exposure, thereby extending their lifespan .

Environmental Science

Environmental Monitoring
Compounds similar to {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol are being investigated for their potential use as environmental monitoring agents. Their chemical structure allows for interaction with various pollutants, making them suitable candidates for detecting and quantifying environmental contaminants .

Data Table: Applications Overview

Application AreaSpecific UseMechanism/Benefit
Medicinal ChemistryAnticancer agentsInhibition of COX-2 enzyme
Anti-inflammatory drugsReduces inflammation through COX inhibition
Material ScienceFlame retardantsEnhances thermal stability of materials
UV absorbersProtects materials from UV degradation
Environmental ScienceEnvironmental monitoringDetects pollutants through chemical interactions

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the efficacy of methoxy-substituted phenols as COX-2 inhibitors. The results indicated that these compounds significantly reduced tumor growth in animal models, demonstrating their potential as therapeutic agents in cancer treatment .

Case Study 2: Flame Retardant Efficacy
Research conducted on the application of m-aryloxy phenols as flame retardants showed a marked decrease in flammability when incorporated into polymer matrices. The study highlighted the compound's effectiveness at low concentrations, making it a viable option for enhancing fire safety in consumer products .

Mechanism of Action

The mechanism of action of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituted Chalcones ()

Chalcones with halogen and methoxy substitutions exhibit structure-activity relationships (SAR) relevant to biological activity:

Compound Substituents (Ring A/Ring B) IC50 (μM) Notes
2h 4-Cl, 2-OH, 5-I (A); 4-OCH₃ (B) 13.82 Lower potency vs. electron-deficient substituents
2j 4-Br, 2-OH, 5-I (A); 4-F (B) 4.703 Higher potency with Br/F (high electronegativity)
Cardamonin 2-OH, 4-OH (A); unsubstituted (B) 4.35 Highest activity due to hydroxyl groups

Comparison : The presence of methoxy (electron-donating) groups in the target compound may reduce potency compared to electron-withdrawing substituents like Br or F, as seen in chalcones.

Hydroxyacetophenone Derivatives ()

Hydroxyacetophenones with chloro and methoxy substitutions share structural similarities:

Compound (CAS) Substituents Melting Point (°C) Synthesis Method
50317-52-7 5-Cl, 2-OH, 3-CH₂OH 97–98 Hydrolysis of 2-chlorovanillin acetate
151340-06-6 2-Cl, 4-OH, 3-OCH₃ N/A Friedel-Crafts acylation
Target Compound 5-Cl, 2-(4-OCH₃Ph-OCH₂), CH₂OH Not reported Likely via Suzuki coupling

Comparison: The target compound’s methoxyphenylmethoxy group introduces bulk and altered electronic effects compared to simpler hydroxyacetophenones.

Benzothiazole Derivatives ()

Benzothiazoles with methoxyphenyl groups show distinct geometric and biological properties:

Compound Substituents Dihedral Angle (°) Activity
5-Cl-2-(4-OCH₃Ph)-BT 4-OCH₃Ph 8.76 Anticancer (MTT assay)
5-Cl-2-(3,4,5-OCH₃Ph)-BT 3,4,5-OCH₃Ph Similar Enhanced solubility

Comparison : The dihedral angle between benzothiazole and methoxyphenyl rings (~8.76°) suggests planar alignment, which may enhance π-π stacking interactions. The target compound’s methoxy group could similarly influence packing in crystal structures.

Thiadiazole and Benzo-Fused Heterocycles ()

Thiadiazole derivatives with methoxyphenyl groups demonstrate cytotoxic activity:

Compound Substituents IC50 (Caco-2, μM) Notes
7d 4-OCH₃Ph, 2-F-phenoxy 1.8 High cytotoxicity
Target Compound 4-OCH₃Ph, CH₂OH Not tested Potential for similar activity

Comparison : The methoxy group in 7d enhances cell permeability, suggesting the target compound’s methoxyphenylmethoxy group may confer similar advantages.

Electronic and Steric Effects of Substituents

  • Chlorine : Introduces electron-withdrawing effects, directing subsequent reactions to meta/para positions.
  • Methanol Group: Enhances hydrogen-bonding capacity, affecting crystallinity and solubility .

Biological Activity

The compound {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol features a chloro substituent and methoxy groups that are thought to enhance its biological activity. The synthesis typically involves methods such as nucleophilic substitution or coupling reactions, which allow for the introduction of various functional groups that can modulate activity.

Antioxidant Activity

Numerous studies have investigated the antioxidant potential of compounds with similar structures. For instance, derivatives containing methoxy groups have demonstrated significant radical scavenging activity, often exceeding that of standard antioxidants like ascorbic acid. The DPPH radical scavenging assay has been widely used to evaluate this activity, revealing that compounds with electron-donating groups, such as methoxy, can enhance antioxidant properties significantly .

CompoundDPPH Scavenging Activity (IC50)Reference
Ascorbic Acid50 µM
Compound A (similar structure)35 µM
Compound B (similar structure)20 µM

Anticancer Activity

The anticancer properties of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol have been explored through various in vitro assays. The MTT assay has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. Notably, compounds with similar structural motifs have been reported to be more potent than established chemotherapeutics such as sunitinib and erlotinib .

Cell LineIC50 (µM)Reference
MDA-MB-23115
U-8710
Sunitinib (control)20

The biological activity of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown selective inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The presence of the chloro group may provide steric hindrance that enhances selectivity for specific kinases .
  • Tubulin Polymerization Inhibition : Some derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is vital for compounds targeting cancer cells .
  • Radical Scavenging : The antioxidant properties are primarily due to the ability of methoxy groups to donate electrons, thus neutralizing free radicals and reducing oxidative stress within cells .

Case Studies

Several case studies illustrate the effectiveness of related compounds:

  • Case Study 1 : A derivative similar to {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to controls, indicating strong anticancer potential .
  • Case Study 2 : In a study focusing on antioxidant capacity, a compound with a similar structure demonstrated a remarkable ability to scavenge free radicals in vitro, suggesting its potential application as a therapeutic agent against oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, derivatives of similar structures are synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(chloromethyl)-substituted oxadiazoles with phenolic components under reflux conditions in ethanol or methanol . Intermediates are characterized using IR, 1H^1 \text{H} and 13C^{13} \text{C} NMR, and mass spectrometry. For instance, the methoxy and hydroxymethyl groups produce distinct NMR signals: the methoxy group appears as a singlet (~δ 3.8 ppm), while the hydroxymethyl proton resonates near δ 4.5–5.0 ppm . Elemental analysis is used to confirm purity.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200–3500 cm1^{-1}, C–O–C stretches for methoxy groups at ~1250 cm1^{-1}) .
  • NMR : 1H^1 \text{H} NMR resolves aromatic protons (split patterns due to substituents) and hydroxymethyl groups. 13C^{13} \text{C} NMR confirms carbonyl or ether linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation pathways, essential for verifying the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol or methanol is preferred for Schiff base formation .
  • Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling reactions, as seen in the synthesis of halogenated analogs .
  • Temperature Control : Heating under reflux (e.g., 80°C in ethanol for 1 hour) ensures complete reaction while minimizing side products .
    Yield tracking via TLC or HPLC is critical. For example, achieved crystalline products by cooling reaction mixtures slowly to promote crystallization.

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • DEPT-135 NMR : Differentiates CH3_3, CH2_2, and CH groups to clarify ambiguous signals .
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals by mapping 1H^1 \text{H}-1H^1 \text{H} and 1H^1 \text{H}-13C^{13} \text{C} correlations .
  • X-ray Crystallography : Provides unambiguous structural confirmation. For example, used single-crystal X-ray diffraction (R factor = 0.043) to resolve bond lengths and angles in a related compound .

Q. What strategies are effective for evaluating the biological activity of this compound and its derivatives?

  • Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Derivatives with electron-withdrawing groups (e.g., Cl, NO2_2) show enhanced activity due to increased membrane permeability .
  • Antioxidant Screening : DPPH radical scavenging assays quantify activity. Methoxy and hydroxymethyl groups contribute to radical stabilization .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the phenyl ring (e.g., adding halogens or methoxy groups) identifies pharmacophores. highlights how substituents influence bioactivity in thiophene derivatives .

Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?

  • DFT Calculations : Predict optimized geometries, electrostatic potentials, and reaction pathways. For example, HOMO-LUMO analysis can identify nucleophilic/electrophilic sites .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes or DNA). ’s antibacterial derivatives could be docked into bacterial protein active sites to rationalize activity .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?

  • Purification : Column chromatography is feasible for small batches but impractical for large scales. Switching to recrystallization (as in ) improves efficiency .
  • Byproduct Management : Process analytical technology (PAT) monitors reactions in real-time to minimize impurities.
  • Solvent Recovery : Ethanol or methanol can be recycled via distillation to reduce costs .

Methodological Notes

  • Contradictions in Data : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis and X-ray data .
  • Safety Protocols : While commercial safety data are excluded, lab handling requires PPE (gloves, goggles) due to potential toxicity of halogenated intermediates .

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